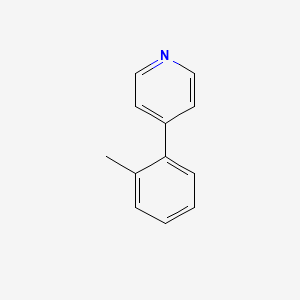

4-(2-Methylphenyl)pyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

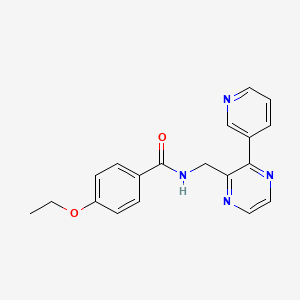

4-(2-Methylphenyl)pyridine is a chemical compound with the molecular formula C12H11N . It is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N .

Synthesis Analysis

The synthesis of 4-(2-Methylphenyl)pyridine has been improved and the coordination chemistry of the ligand was explored using Ni(II), Cu(II), Zn(II), and Ag(I) ions . A ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans has been reported .Molecular Structure Analysis

The molecular structure of 4-(2-Methylphenyl)pyridine can be represented by the InChI string: InChI=1S/C12H11N/c1-10-2-4-11(5-3-10)12-6-8-13-9-7-12/h2-9H,1H3 . The compound has a molecular weight of 169.22 g/mol .Chemical Reactions Analysis

The coordination chemistry of 4-(2-Methylphenyl)pyridine was explored using Ni(II), Cu(II), Zn(II), and Ag(I) ions . The compound has been used as a ligand in the synthesis of terpyridine Ru(II) complexes, terpyridine based Cd(II) and Hg(II) complexes, and heterobimetallic Ru(II)-Os(II) complexes .Physical And Chemical Properties Analysis

4-(2-Methylphenyl)pyridine has a molecular weight of 169.22 g/mol . It has a Hydrogen Bond Donor Count of 0 and a Hydrogen Bond Acceptor Count of 1 . The compound has a Rotatable Bond Count of 1 . The Exact Mass is 169.089149355 g/mol .Wissenschaftliche Forschungsanwendungen

Antiproliferative Activity

- Scientific Field : Medicinal Chemistry

- Application Summary : 4-(2,6-Diphenyl-2H-pyrazolo[4,3-c]pyridin-7-yl)phenol, a compound derived from 4-(2-Methylphenyl)pyridine, has been found to have antiproliferative activity against K562, MV4-11, and MCF-7 cancer cell lines .

- Methods of Application : The compound was prepared from easily accessible 1-phenyl-3-(2-phenylethynyl)-1H-pyrazole-4-carbaldehyde via an iodine-mediated electrophilic cyclization of intermediate 4-(azidomethyl)-1-phenyl-3-(phenylethynyl)-1H-pyrazoles .

- Results : The most potent compounds displayed low micromolar GI50 values. 4-(2,6-Diphenyl-2H-pyrazolo[4,3-c]pyridin-7-yl)phenol proved to be the most active, induced poly(ADP-ribose) polymerase 1 (PARP-1) cleavage, activated the initiator enzyme of apoptotic cascade caspase 9, induced a fragmentation of microtubule-associated protein 1-light chain 3 (LC3), and reduced the expression levels of proliferating cell nuclear antigen (PCNA) .

Clinical Diversity

- Scientific Field : Pharmaceutical Technology

- Application Summary : Pyridine, including 4-(2-Methylphenyl)pyridine, is a key component in more than 7000 existing drug molecules of medicinal importance .

- Methods of Application : Pyridine is used as a precursor for synthesizing target pharmaceuticals and agrochemicals .

- Results : Pyridine-based molecules have shown high potency and selectivity in many biological systems .

Ligand in Synthesis

- Scientific Field : Organic Chemistry

- Application Summary : 4′-(4-Methylphenyl)-2,2′:6′,2′′-terpyridine, a compound related to 4-(2-Methylphenyl)pyridine, is used as a ligand in the synthesis of terpyridine Ru (II) complexes and terpyridine based Cd (II) and Hg (II) complexes .

- Methods of Application : The compound is used as a ligand in the synthesis process .

- Results : The synthesized complexes have potential applications in various fields .

Pyrrolidine Drug Discovery

- Scientific Field : Medicinal Chemistry

- Application Summary : The five-membered pyrrolidine ring, which can be derived from 4-(2-Methylphenyl)pyridine, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

- Methods of Application : The pyrrolidine ring is used as a scaffold in the synthesis of biologically active compounds .

- Results : Pyrrolidine-based molecules have shown high potency and selectivity in many biological systems .

Pyridinium Salts

- Scientific Field : Pharmaceutical Technology

- Application Summary : Pyridinium salts, which can be derived from 4-(2-Methylphenyl)pyridine, are familiar structures in many natural products and bioactive pharmaceuticals .

- Methods of Application : Pyridinium salts are used in a wide range of research topics, including their importance as pyridinium ionic liquids, as pyridinium ylides, as anti-microbial, anti-cancer, anti-malarial and anti-cholinesterase inhibitors, as well as their applications in materials science and biological issues related to gene delivery .

- Results : Pyridinium salts have played an intriguing role in a wide range of research topics .

Synthesis of Herbicides and Insecticides

- Scientific Field : Agricultural Chemistry

- Application Summary : 4-(2-Methylphenyl)pyridine can be used as a starting material for the synthesis of some herbicides and insecticides .

- Methods of Application : The compound is used as a precursor in the synthesis process .

- Results : The synthesized herbicides and insecticides have been used in agricultural applications .

Pyrrolidine Drug Discovery

- Scientific Field : Medicinal Chemistry

- Application Summary : The five-membered pyrrolidine ring, which can be derived from 4-(2-Methylphenyl)pyridine, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

- Methods of Application : The pyrrolidine ring is used as a scaffold in the synthesis of biologically active compounds .

- Results : Pyrrolidine-based molecules have shown high potency and selectivity in many biological systems .

Pyridinium Salts

- Scientific Field : Pharmaceutical Technology

- Application Summary : Pyridinium salts, which can be derived from 4-(2-Methylphenyl)pyridine, are familiar structures in many natural products and bioactive pharmaceuticals .

- Methods of Application : Pyridinium salts are used in a wide range of research topics, including their importance as pyridinium ionic liquids, as pyridinium ylides, as anti-microbial, anti-cancer, anti-malarial and anti-cholinesterase inhibitors, as well as their applications in materials science and biological issues related to gene delivery .

- Results : Pyridinium salts have played an intriguing role in a wide range of research topics .

Synthesis of Herbicides and Insecticides

- Scientific Field : Agricultural Chemistry

- Application Summary : 4-(2-Methylphenyl)pyridine can be used as a starting material for the synthesis of some herbicides and insecticides .

- Methods of Application : The compound is used as a precursor in the synthesis process .

- Results : The synthesized herbicides and insecticides have been used in agricultural applications .

Safety And Hazards

While specific safety and hazard information for 4-(2-Methylphenyl)pyridine is not available, general safety measures for handling similar chemical compounds include avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-(2-methylphenyl)pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N/c1-10-4-2-3-5-12(10)11-6-8-13-9-7-11/h2-9H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIMXAKQSDVSRIW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=CC=NC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Methylphenyl)pyridine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(Aminomethyl)-2,2-difluorospiro[3.3]heptane-6-carboxylic acid](/img/structure/B2504022.png)

![2-Chloro-1-[4-(7-methyl-1,3-benzoxazol-2-yl)piperidin-1-yl]propan-1-one](/img/structure/B2504026.png)

![4-bromo-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2504030.png)

![1,3,7-trimethyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2504031.png)

![[(3-Bromophenyl)sulfonyl]acetic acid](/img/structure/B2504035.png)

![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(1-methyl-1H-pyrrol-2-yl)acetonitrile](/img/structure/B2504036.png)

![N-(2,4-dimethoxyphenyl)-2-((6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2504040.png)